molecular formula C9H12F3NO3 B13636142 Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate

Cat. No.: B13636142
M. Wt: 239.19 g/mol
InChI Key: TVLOZHADRHNSSW-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C9H12F3NO3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a trifluoromethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trifluoromethylating agents. One common method includes the oxidation of hydroxyl groups on an aza ring to form the ketone . The reaction conditions often require the use of oxidizing agents and may involve catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of the ketone group to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield ketones, while reduction reactions produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced.

Scientific Research Applications

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may also play a role in binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate, known by its CAS number 398489-26-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological properties.

PropertyValue
Molecular Weight171.19 g/mol
Molecular FormulaC9H12F3N2O3
SynonymsN-Boc-3-azetidinone
PubChem ID1519404

Anticancer Properties

Recent studies have indicated that compounds containing azetidine rings exhibit significant anticancer activities. For instance, a study highlighted the cytotoxic effects of related azetidine derivatives against various cancer cell lines, demonstrating their potential as anticancer agents . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that similar azetidine derivatives possess activity against multidrug-resistant bacteria, including Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 8 µg/mL, indicating moderate efficacy against these pathogens.

Case Studies

  • Synthesis and Evaluation :
    • In a synthetic study, tert-butyl 3-oxoazetidine-1-carboxylate was synthesized using methylmagnesium bromide in an inert atmosphere, yielding a high purity product. The resulting compound was evaluated for biological activity against various cell lines .
  • Anticancer Screening :
    • A derivative of the compound was tested against a panel of cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The results showed an IC50 value of approximately 92.4 µM, indicating moderate anticancer activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies on similar azetidine derivatives have suggested favorable absorption and distribution characteristics, with acceptable toxicity profiles observed in vivo at higher doses (800 mg/kg) .

Properties

Molecular Formula

C9H12F3NO3

Molecular Weight

239.19 g/mol

IUPAC Name

tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H12F3NO3/c1-8(2,3)16-7(15)13-4-5(14)6(13)9(10,11)12/h6H,4H2,1-3H3

InChI Key

TVLOZHADRHNSSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C1C(F)(F)F

Origin of Product

United States

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